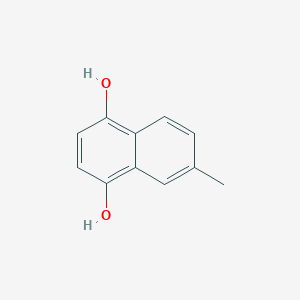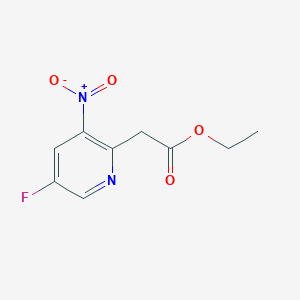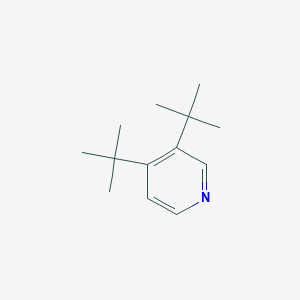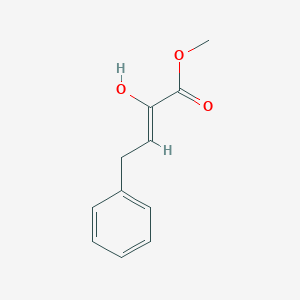![molecular formula C7H8N2O B13117258 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a furan and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring nucleotides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylfuran with formamide in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the fused ring system.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methyl-5,6-dihydro-4-oxo-furo[2,3-d]pyrimidine, while reduction could produce 2-methyl-5,6,7,8-tetrahydrofuro[2,3-d]pyrimidine.
科学的研究の応用
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing into its potential as an anticancer agent, given its structural similarity to nucleotides and its ability to interfere with DNA synthesis.
Industry: It is used in the development of new materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism by which 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine exerts its effects often involves interaction with biological macromolecules. For instance, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, it can bind to DNA or RNA, disrupting normal cellular processes and leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
- 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine
- Pyrano[2,3-d]pyrimidine-2,4-dione
Uniqueness
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine is unique due to its specific ring fusion and the presence of a methyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic properties and binding affinities, making it a valuable candidate for drug development and other applications.
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
2-methyl-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H8N2O/c1-5-8-4-6-2-3-10-7(6)9-5/h4H,2-3H2,1H3 |
InChIキー |
HYEOSDURYHZMKP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2CCOC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)




![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)



![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)


